Selenopyrylium
Description
Structure
2D Structure
Properties
CAS No. |
407-84-1 |
|---|---|
Molecular Formula |
C5H5Se+ |
Molecular Weight |
144.06 g/mol |
IUPAC Name |
selenopyran-1-ium |
InChI |
InChI=1S/C5H5Se/c1-2-4-6-5-3-1/h1-5H/q+1 |
InChI Key |
GSMVXZUBBCEROW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[Se+]C=C1 |
Origin of Product |
United States |
Biological Activity
Selenopyrylium compounds, a class of heterocyclic compounds containing selenium, have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological effects, synthesis methods, and research findings related to this compound.
Chemical Structure and Synthesis
This compound compounds are characterized by a five-membered ring structure that includes selenium. The synthesis of these compounds can be achieved through various methods, including electrophilic aromatic substitution and nucleophilic reactions involving selenium sources. Recent studies have focused on optimizing these synthesis pathways to enhance yields and purity.
Table 1: Common Synthesis Methods for this compound Compounds
Biological Activities
Research has demonstrated that this compound compounds exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Activity
This compound salts have shown significant antimicrobial effects against various pathogens. For instance, studies indicate that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
Anticancer Properties
This compound derivatives have been investigated for their potential in photodynamic therapy (PDT). They act as photosensitizers, generating reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells. A notable study highlighted the effectiveness of a specific this compound compound in reducing tumor growth in vivo models, demonstrating its potential as an antitumor agent .
Case Study: Photodynamic Therapy with this compound
- Objective: To evaluate the effectiveness of this compound as a photosensitizer in PDT.
- Method: Administered to tumor-bearing mice followed by light exposure.
- Results: Significant reduction in tumor size compared to control groups.
- Conclusion: this compound shows promise as an effective agent in cancer treatment protocols.
The biological activity of this compound compounds is attributed to their ability to interact with cellular components and generate ROS. This property is particularly important for their anticancer effects, as ROS can damage cellular structures leading to cell death.
Table 2: Mechanisms of Action of this compound Compounds
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell membranes | |
| Anticancer | Induction of apoptosis via ROS generation | |
| Antioxidant | Scavenging free radicals |
Research Findings
Recent studies have expanded the understanding of this compound's biological activities:
- Antioxidant Effects: Research indicates that this compound compounds can scavenge free radicals, thereby providing protective effects against oxidative stress .
- Cellular Uptake and Distribution: Investigations into the pharmacokinetics of these compounds reveal favorable absorption profiles, enhancing their therapeutic potential .
- Toxicity Assessments: Studies assessing the toxicity levels indicate that while effective against pathogens and tumors, appropriate dosing is crucial to minimize side effects .
Comparison with Similar Compounds
Comparison with Pyrylium and Thiopyrylium
Electronic and Structural Properties
Density Functional Theory (DFT) studies reveal that selenopyrylium (3) exhibits a lower electron density at the chalcogen center compared to pyrylium (1) and thiopyrylium (2), attributed to selenium’s lower electronegativity. This property enhances its ability to polarize electron density during anion interactions (e.g., with Cl⁻), as shown by binding energy calculations (BP86-D3/def2-TZVPD level) .
Spectroscopic Behavior
UV-Vis spectra demonstrate bathochromic shifts in this compound compared to pyrylium. For instance, cyanine dyes incorporating this compound cations absorb at longer wavelengths (deeper color) due to increased conjugation and reduced HOMO-LUMO gaps. Thiopyrylium derivatives exhibit intermediate shifts between pyrylium and this compound .
Reactivity and Stability
Pyrylium salts are generally more stable than this compound analogs under ambient conditions. However, this compound’s reactivity can be modulated by substituents: bulky groups at C-2 stabilize the cation, while primary alkyl groups lead to decomposition via selenide extrusion . Thiopyrylium salts show intermediate stability, resisting oxidation better than pyrylium but less so than this compound in fused systems .
Comparison with Other Selenium Heterocycles
Ebselen
Ebselen, a non-aromatic selenium-containing heterocycle, exhibits antioxidant and antimicrobial activity but lacks the π-conjugation of this compound.
Selenoxanthene
Selenoxanthene, a fused tricyclic selenium analog, shares this compound’s bathochromic absorption but lacks cationic charge. Its antimicrobial activity against Staphylococcus aureus is superior to this compound derivatives, though both show minimal inhibition of Escherichia coli .
Data Tables
Table 1: Spectroscopic and Electronic Properties
| Property | Pyrylium | Thiopyrylium | This compound | |
|---|---|---|---|---|
| λₘₐₓ (nm) in cyanine dyes | 450–500 | 500–550 | 550–600 | |
| HOMO-LUMO Gap (eV) | 6.2 | 5.8 | 5.3 | |
| Anion Binding Energy (Cl⁻, kcal/mol) | 18.5 | 21.3 | 24.7 |
Table 2: Stability and Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
